(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide
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Overview
Description
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-METHYLPHENYL)BUTANAMIDE is a complex organic compound with a molecular formula of C18H17ClN4O4
Preparation Methods
The synthesis of 3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-METHYLPHENYL)BUTANAMIDE typically involves the following steps:
Formation of the hydrazono group: This step involves the reaction of a suitable hydrazine derivative with a chlorinated nitrobenzoyl compound under controlled conditions.
Coupling with butanamide: The intermediate product is then coupled with butanamide in the presence of a catalyst to form the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chlorinated benzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-METHYLPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-METHYLPHENYL)BUTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazono group can form hydrogen bonds and other interactions with active sites, influencing the activity of enzymes and other proteins. The nitro and chlorinated benzoyl groups may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-METHYLPHENYL)BUTANAMIDE include:
3-[(3-Chloro-4-nitrobenzoyl)hydrazono]-N-(3-nitrophenyl)butanamide: This compound has a similar structure but with a different substituent on the phenyl ring.
3-[(2-Chloro-4-nitrobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide: This compound features a pyridinyl group instead of a methylphenyl group.
3-[(3-Chloro-4-nitrobenzoyl)hydrazono]-N-(4-chlorophenyl)butanamide: This compound has a chlorophenyl group instead of a methylphenyl group.
The uniqueness of 3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-METHYLPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H17ClN4O4 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-11-3-6-14(7-4-11)20-17(24)9-12(2)21-22-18(25)13-5-8-16(23(26)27)15(19)10-13/h3-8,10H,9H2,1-2H3,(H,20,24)(H,22,25)/b21-12+ |
InChI Key |
BVNQTYISZTUQIN-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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